molecular formula C11H14N2O2 B13640341 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one

6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one

Cat. No.: B13640341
M. Wt: 206.24 g/mol
InChI Key: BUUVSXBNWHABRM-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. As a derivative of the benzoxazolone scaffold, it serves as a versatile building block for the synthesis of more complex molecules . The presence of both an aminomethyl group and a propyl substitution on the oxazolone ring makes it a valuable intermediate for structure-activity relationship (SAR) studies and for exploring interactions with various biological targets. Researchers utilize this and similar compounds in the development of potential therapeutic agents . The compound should be stored in a cool, dry place, and handled in accordance with safe laboratory practices. This product is intended for research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(aminomethyl)-3-propyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-2-5-13-9-4-3-8(7-12)6-10(9)15-11(13)14/h3-4,6H,2,5,7,12H2,1H3

InChI Key

BUUVSXBNWHABRM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)CN)OC1=O

Origin of Product

United States

Preparation Methods

Chemical Identity and Background

  • Compound Name: 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3H)-one
  • Molecular Formula: C$${12}$$H$${14}$$N$${2}$$O$${2}$$ (inferred from related analogs)
  • Core Structure: Benzo[d]oxazol-2(3H)-one scaffold substituted at position 6 with an aminomethyl group and at position 3 with a propyl group.

This compound belongs to the benzoxazolone family, which are heterocyclic compounds known for their biological activities and applications in medicinal chemistry.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis, starting from appropriately substituted aniline or phenol derivatives, followed by cyclization to form the benzoxazolone core, and subsequent functional group modifications to introduce the aminomethyl and propyl substituents.

Reported Synthetic Routes

Due to the lack of direct commercial or literature-specific synthesis for this exact compound, the preparation methods are extrapolated from closely related benzoxazolone derivatives and analogous compounds bearing similar substitutions, as documented in patents and chemical databases.

Route A: Cyclization of 2-Aminophenol Derivatives
  • Step 1: Alkylation of 2-aminophenol at the 3-position with a propyl halide (e.g., propyl bromide) under basic conditions to install the propyl substituent.
  • Step 2: Formylation or chloromethylation at the 6-position to introduce a reactive handle for aminomethyl group installation.
  • Step 3: Cyclization via reaction with phosgene equivalents or carbonyldiimidazole (CDI) to form the benzoxazolone ring.
  • Step 4: Nucleophilic substitution or reductive amination at the 6-position to introduce the aminomethyl group.
Route B: Direct Aminomethylation of 6-Amino-3-propylbenzo[d]oxazol-2(3H)-one
  • Starting Material: 6-amino-3-propylbenzo[d]oxazol-2(3H)-one (prepared by cyclization of 2-aminophenol derivatives with propyl substitution).
  • Reaction: Aminomethylation using formaldehyde and a suitable amine source under reductive amination conditions (e.g., sodium cyanoborohydride or hydrogenation catalysts).
  • Outcome: Introduction of the aminomethyl group at the 6-position.

Reaction Conditions and Purification

  • Solvents: Commonly used solvents include dichloromethane, ethyl acetate, ethanol, and water mixtures depending on reaction step.
  • Temperature: Reactions are typically carried out at room temperature to moderate heating (25–80 °C) to optimize yields.
  • Catalysts/Reagents: Use of bases (e.g., K$$2$$CO$$3$$, NaH), phosgene substitutes (CDI), formaldehyde, and reducing agents.
  • Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization are employed to isolate pure target compound.

Data Table: Summary of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Yield Range (%) Notes
1 Alkylation Propyl bromide, K$$2$$CO$$3$$, DMF Install propyl group at C-3 70–85 Base-promoted SN2 reaction
2 Chloromethylation/Formylation Paraformaldehyde, HCl or chloromethyl methyl ether, acid catalyst Introduce reactive group at C-6 60–75 Electrophilic aromatic substitution
3 Cyclization CDI or phosgene equivalent, base Form benzoxazolone ring 65–80 Ring closure step
4 Aminomethylation Formaldehyde, NH$$3$$ or amine, NaBH$$3$$CN Introduce aminomethyl at C-6 55–70 Reductive amination
5 Purification Chromatography, recrystallization Isolate pure compound - Essential for purity

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction can produce an amine derivative.

Scientific Research Applications

6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key benzoxazolone derivatives and their properties:

Compound Name Substituents Key Properties/Activities References
6-Hydroxy-5-nitrobenzo[d]oxazol-2(3H)-one 6-OH, 5-NO₂ - Intermediate in bacterial degradation pathways (Pantoea ananatis).
- Phytotoxic; inhibits Lepidium sativum growth.
- High mammalian toxicity due to nitro group.
6-Amino-3-methylbenzo[d]oxazol-2(3H)-one 6-NH₂, 3-CH₃ - Amino group enhances solubility.
- Potential for reduced toxicity compared to nitro derivatives.
- Commercial availability (CAS: 99584-10-8).
6-Ethynylbenzo[d]oxazol-2(3H)-one 6-C≡CH - Melting point: 124–127°C; density: 1.37 g/cm³.
- Ethynyl group may enable click chemistry applications.
6-((4-Chlorophenyl)(phenyl)methyl)-3-methyl... 6-(4-Cl-Ph)(Ph)CH₂, 3-CH₃ - Synthesized via acid-catalyzed condensation (98% yield).
- Bulky substituent may influence receptor binding or stability.
6-Hydroxybenzoxazolin-2(3H)-one (BOA-6-OH) 6-OH - Substrate for microbial nitration.
- Degraded to nitro derivatives in plant-bacteria systems.

Toxicity and Environmental Impact

Nitroaromatic compounds (e.g., 6-hydroxy-5-nitro-) are notably toxic and environmentally persistent, limiting their agricultural use . In contrast, amino-substituted analogs (e.g., 6-amino-3-methyl-) may offer safer profiles. The propyl and aminomethyl groups in the target compound could balance lipophilicity and biodegradability, though empirical studies are needed.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Variation of substituents : Replace the propyl group with alkyl/aryl chains to probe steric effects.
  • Bioisosteric replacement : Substitute the benzoxazolone ring with benzothiazolone or indole cores.
  • Pharmacophore mapping : Use 3D-QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity .

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